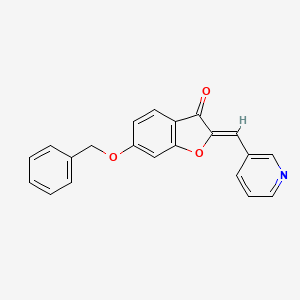

(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

The compound “(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one” is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted at position 6 with a benzyloxy group and at position 2 with a pyridin-3-ylmethylene moiety. Aurones, a subclass of flavonoids, are known for their planar structure and bioactivity, including anticancer, antiviral, and antimicrobial properties . The Z-configuration of the exocyclic double bond (confirmed via NOESY or X-ray crystallography in analogous compounds) is critical for maintaining conjugation and biological activity .

Properties

IUPAC Name |

(2Z)-6-phenylmethoxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-21-18-9-8-17(24-14-15-5-2-1-3-6-15)12-19(18)25-20(21)11-16-7-4-10-22-13-16/h1-13H,14H2/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYKOWOTKBCQON-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

Introduction of the benzyloxy group: This step often involves the use of benzyl bromide in the presence of a base to form the benzyloxy substituent.

Formation of the pyridinylmethylene group: This can be accomplished through a condensation reaction between the benzofuran derivative and pyridine-3-carbaldehyde under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The benzyloxy and pyridinylmethylene groups can participate in substitution reactions, where different substituents can be introduced under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Aurone Derivatives

Key Observations

Substituent Effects on Bioactivity :

- The pyridinylmethylene group at position 2 is a common feature in compounds with anticancer activity. For example, 5b (pyridin-4-yl) inhibits tubulin polymerization in leukemia cells (IC₅₀ < 100 nM) , whereas the target compound’s pyridin-3-yl substituent may alter binding affinity due to differences in nitrogen orientation.

- Electron-withdrawing groups (e.g., dichloro in 5b ) enhance tubulin-targeting activity compared to electron-donating groups (e.g., benzyloxy in the target compound) .

Synthetic Efficiency :

- Substituents at position 6 significantly impact reaction yields. For instance, 6w (93.5% yield) with a 6-hydroxy group is more efficiently synthesized than 40 (29% yield) with a propargyloxy group, likely due to steric hindrance in the latter .

Thermal Stability :

- Higher melting points in 6v (187.6–188.5°C) and 6w (218.9–219.6°C) correlate with increased hydrogen-bonding capacity (hydroxy/methoxy groups) compared to 5b (153–155°C) and 40 (121.12°C) .

Antiviral Specificity :

- CID: 1804018 inhibits Marburg virus replication by interacting with nucleoprotein (NP), attributed to its 2,5-dimethoxybenzylidene and 4-methoxyphenyl-oxoethoxy substituents . The target compound’s benzyloxy group may lack the steric bulk required for similar NP binding.

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- The Z-configuration is essential for maintaining planarity and π-π stacking interactions with biological targets, as seen in 5b and CID: 1804018 .

- Pyridine ring position : Pyridin-4-yl derivatives (e.g., 5b ) show higher tubulin affinity than pyridin-3-yl analogs, likely due to optimal hydrogen bonding with β-tubulin’s colchicine site .

Pharmacological Gaps :

Future Directions :

- Molecular dynamics (MD) simulations (as applied to CID: 1804018 ) could predict the target compound’s binding stability with tubulin or viral proteins.

- Comparative in vitro assays against leukemia (e.g., T-ALL cell lines) and fungal pathogens (e.g., Candida albicans) are needed to validate hypothesized activity.

Biological Activity

(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

This compound features a benzofuran moiety fused with a pyridine ring , along with a benzyloxy group and a pyridin-3-ylmethylene substituent . The molecular formula is , indicating the presence of aromatic and heteroaromatic characteristics that are often linked to biological activity in medicinal compounds.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit a range of biological activities, including:

- Antimicrobial properties

- Antitumor effects

- Anti-inflammatory activities

- Neuroprotective effects

These activities are often associated with compounds containing similar structural motifs. For instance, benzofuran derivatives have been reported to show significant antibacterial, antifungal, and anticancer properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxybenzofuran-3(2H)-one | Methoxy group at position 6 | Antimicrobial |

| Benzofuro[2,3-b]quinoxaline | Fused quinoxaline ring | Anticancer |

| Pyridobenzofurans | Pyridine fused with benzofuran | Neuroprotective |

| This compound | Benzyloxy and pyridinyl substituents | Antitumor, antimicrobial |

This table highlights the distinctive features of this compound, particularly its specific substituents that may influence its biological activity and chemical reactivity.

Research indicates that benzofuran derivatives may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many benzofuran compounds inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Cellular Pathways : These compounds can modulate signaling pathways related to apoptosis and cell survival.

- Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

Several studies have evaluated the biological activity of related benzofuran compounds:

- Antitumor Activity : A series of benzofuran derivatives were tested against various cancer cell lines, showing significant inhibition rates. For example, compound 32 demonstrated an IC50 value of 12 μM against ovarian cancer cells, indicating potent anticancer activity .

- Antimicrobial Studies : Research has indicated that benzofuran derivatives possess strong antimicrobial properties against both bacterial and fungal strains. The exact mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Synthesis Approaches

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of catalysts.

- Cyclization Techniques : Employing cyclization reactions involving substituted phenols and pyridine derivatives.

- Microwave-Assisted Synthesis : This modern technique enhances yield and reduces reaction times significantly compared to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.